2-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-1,2-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-1,2-oxazolidine is a complex organic compound featuring a trimethoxyphenyl group, a pyrazole ring, and an oxazolidine ring. The trimethoxyphenyl group is known for its versatile pharmacophore properties, contributing to the compound’s potential bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-1,2-oxazolidine typically involves multi-step reactions. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The oxazolidine ring is introduced through a subsequent reaction with an appropriate oxazolidine precursor .
Industrial Production Methods
Techniques such as refluxing, stirring, and purification through flash chromatography are commonly employed .
Chemical Reactions Analysis
Types of Reactions
2-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-1,2-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethoxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the trimethoxyphenyl ring .
Scientific Research Applications
2-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-1,2-oxazolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-1,2-oxazolidine involves its interaction with molecular targets such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions can inhibit cell division and induce apoptosis in cancer cells. The compound may also modulate signaling pathways like the ERK pathway .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: A potent microtubule-targeting agent with a similar trimethoxyphenyl group.
Colchicine: An anti-gout agent that also targets tubulin.
Trimetrexate: A dihydrofolate reductase inhibitor with a trimethoxyphenyl group.
Uniqueness
2-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-1,2-oxazolidine is unique due to its combination of a pyrazole ring and an oxazolidine ring, which may confer distinct bioactivity and chemical properties compared to other trimethoxyphenyl-containing compounds .
Properties
IUPAC Name |
2-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-1,2-oxazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-20-13-7-11(8-14(21-2)16(13)22-3)15-12(9-17-18-15)10-19-5-4-6-23-19/h7-9H,4-6,10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVIMZQLCWYUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C=NN2)CN3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.